molecular formula C25H20ClNO4 B6182200 (3S)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 2411591-51-8

(3S)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B6182200
CAS No.: 2411591-51-8
M. Wt: 433.9 g/mol
InChI Key: CGSHLSMQBIOWRE-QHCPKHFHSA-N
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Description

(3S)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C25H20ClNO4 and its molecular weight is 433.9 g/mol. The purity is usually 95.
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Mechanism of Action

Mode of Action

The presence of the fluoren-9-ylmethoxy carbonyl (fmoc) group suggests it may be involved in peptide synthesis . The Fmoc group is often used in the synthesis of peptides, where it serves as a protective group for the amino group .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Given its potential role in peptide synthesis, it may influence protein synthesis and degradation pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would greatly impact the compound’s bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the Fmoc group can be affected by pH .

Properties

CAS No.

2411591-51-8

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

(3S)-7-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H20ClNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)/t23-/m0/s1

InChI Key

CGSHLSMQBIOWRE-QHCPKHFHSA-N

Isomeric SMILES

C1[C@H](N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Purity

95

Origin of Product

United States

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